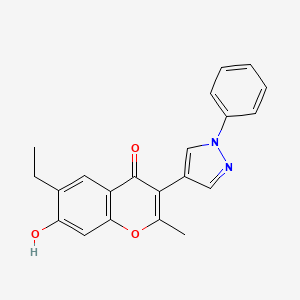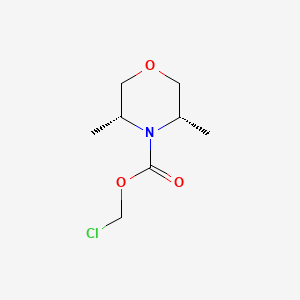
(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.65 g/mol . This compound is characterized by its specific stereochemistry, which is indicated by the (3R,5s) configuration. It is a white to pale yellow powder and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate typically involves the reaction of 3,5-dimethylmorpholine with chloromethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and scalable production process .
化学反応の分析
Types of Reactions
(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted morpholine derivatives.
Oxidation Reactions: Products include oxidized morpholine derivatives.
Reduction Reactions: Products include reduced morpholine derivatives.
科学的研究の応用
(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
(3R,5S)-3,5-Dimethylmorpholine: A similar compound with a different functional group.
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Another compound with similar stereochemistry but different functional groups.
Uniqueness
(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
特性
分子式 |
C8H14ClNO3 |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
chloromethyl (3R,5S)-3,5-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C8H14ClNO3/c1-6-3-12-4-7(2)10(6)8(11)13-5-9/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChIキー |
VHFSAFNPXFRUNE-KNVOCYPGSA-N |
異性体SMILES |
C[C@@H]1COC[C@@H](N1C(=O)OCCl)C |
正規SMILES |
CC1COCC(N1C(=O)OCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


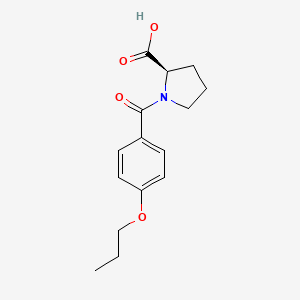
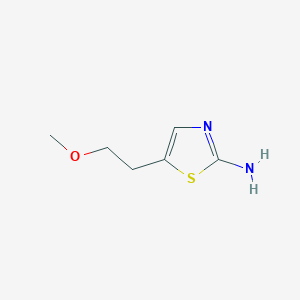
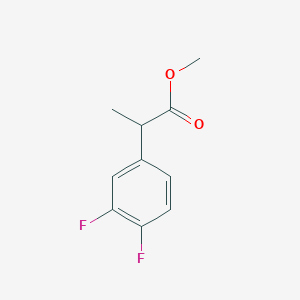

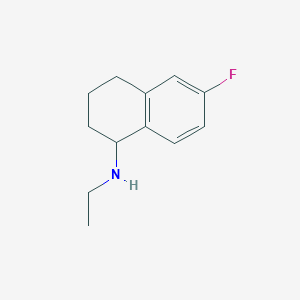
![2-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B13074383.png)

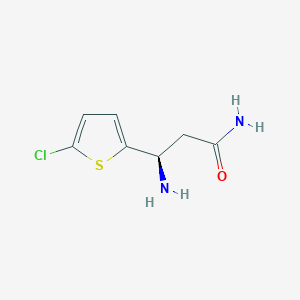
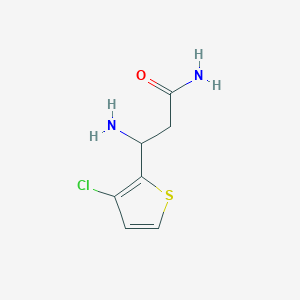

![3-[(1-Aminopropan-2-YL)oxy]propan-1-OL](/img/structure/B13074421.png)
![1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074431.png)
